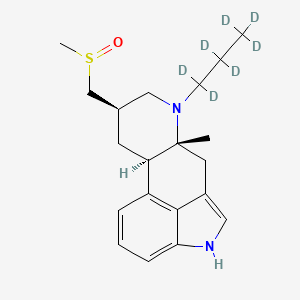

Pergolide sulfoxide-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H28N2OS |

|---|---|

Molecular Weight |

351.6 g/mol |

IUPAC Name |

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-6a-methyl-9-(methylsulfinylmethyl)-4,6,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C20H28N2OS/c1-4-8-22-12-14(13-24(3)23)9-17-16-6-5-7-18-19(16)15(11-21-18)10-20(17,22)2/h5-7,11,14,17,21H,4,8-10,12-13H2,1-3H3/t14-,17-,20-,24?/m1/s1/i1D3,4D2,8D2 |

InChI Key |

ZUBVRZCVZRFGTC-KNOKGPEPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@]1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |

Canonical SMILES |

CCCN1CC(CC2C1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated Pergolide Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Pergolide (B1684310) sulfoxide (B87167), a molecule of significant interest for its potential applications in pharmacokinetic and metabolic studies. Pergolide, an ergoline-based dopamine (B1211576) receptor agonist, and its active metabolite, Pergolide sulfoxide, are potent therapeutic agents. The introduction of deuterium (B1214612) at specific molecular positions can offer valuable insights into their metabolic pathways and enhance their pharmacokinetic profiles.

This document details the synthetic pathways for Pergolide, its subsequent oxidation to Pergolide sulfoxide, and a proposed method for the introduction of a deuterium label onto the N-propyl group. It includes detailed experimental protocols, structured data tables for easy comparison of key parameters, and visualizations of the synthetic workflow and relevant signaling pathways.

Synthetic Pathways

The synthesis of deuterated Pergolide sulfoxide can be conceptualized as a three-stage process:

-

Synthesis of the Pergolide backbone: This is typically achieved starting from 9,10-dihydrolysergic acid.

-

Introduction of the deuterated N-propyl group: This step involves the N-alkylation of a demethylated precursor with a deuterated propyl halide.

-

Oxidation of the thioether to a sulfoxide: The final step involves the selective oxidation of the methylthio group.

Experimental Workflow

The overall workflow for the synthesis of deuterated Pergolide sulfoxide is depicted below.

Caption: Synthetic workflow for deuterated Pergolide sulfoxide.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of deuterated Pergolide sulfoxide.

Synthesis of Pergolide from 9,10-Dihydrolysergic Acid

This procedure is adapted from established industrial synthesis routes.

-

Step 1: Formation of D-6-methyl-6-n-propyl-8B-propyloxycarbonyl-6-ergolinium iodide.

-

In a round-bottom flask under a nitrogen atmosphere, suspend 9,10-dihydrolysergic acid (1 equivalent) in N-methylpyrrolidone.

-

Add sodium bicarbonate (3 equivalents) and n-propyl iodide (5.2 equivalents).

-

Heat the mixture to 80°C for approximately 10 hours, monitoring the reaction by HPLC until the starting material is consumed.[1]

-

-

Step 2: Reduction to D-6-methyl-6-n-propyl-8β-hydroxymethyl-6-ergolinium iodide.

-

Cool the reaction mixture and add a reducing agent such as sodium borohydride (B1222165) in the presence of alkaline-earth ions (e.g., calcium or magnesium).

-

Maintain the reaction at 40-50°C until the conversion is complete.

-

-

Step 3: Demethylation to D-6-n-propyl-8β-hydroxymethylergoline.

-

This step can be achieved through various demethylation procedures known for ergoline (B1233604) alkaloids.

-

-

Step 4: Mesylation and Thiolation to Pergolide.

-

React the resulting D-6-n-propyl-8β-hydroxymethylergoline with methanesulfonyl chloride to form the mesylate.

-

Subsequent reaction with sodium thiomethoxide yields Pergolide. The crude product can be purified by crystallization.[1]

-

Proposed Synthesis of Deuterated (d7) Pergolide

This proposed synthesis adapts the known synthesis of Pergolide by introducing a deuterated alkylating agent.

-

Step 1: N-propylation of a suitable ergoline precursor.

-

Start with a demethylated Pergolide precursor, such as D-6-H-8β-methylmercaptomethylergoline (Norpergolide).

-

In an appropriate solvent, react the precursor with propyl-d7-iodide in the presence of a base to facilitate N-alkylation.

-

-

Step 2: Purification.

-

The resulting deuterated Pergolide can be purified using standard chromatographic techniques.

-

Proposed Synthesis of Deuterated Pergolide Sulfoxide

This protocol is based on general methods for the selective oxidation of thioethers.

-

Step 1: Oxidation of Deuterated Pergolide.

-

Dissolve deuterated Pergolide (1 equivalent) in a suitable solvent such as ethanol.

-

At a controlled temperature (e.g., 30°C), slowly add a solution of 30% hydrogen peroxide (1.1 equivalents). A catalyst, such as a phosphomolybdate hybrid, can be used to improve selectivity and reaction rate.

-

Monitor the reaction by TLC.

-

-

Step 2: Work-up and Purification.

-

Upon completion, the catalyst can be removed by filtration.

-

The product can be isolated by extraction and purified by chromatography or crystallization to yield deuterated Pergolide sulfoxide.

-

Data Presentation

The following tables summarize the key chemical and physical properties of the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Pergolide | C₁₉H₂₆N₂S | 314.49 | 66104-22-1 |

| Pergolide Mesylate | C₂₀H₃₀N₂O₃S₂ | 410.60 | 66104-23-2 |

| Pergolide Sulfoxide | C₁₉H₂₆N₂OS | 330.49 | 72822-01-6 |

| Pergolide-d7 Mesylate | C₂₀H₂₃D₇N₂O₃S₂ | 417.64 | Not Available |

Table 1: Physicochemical Properties of Pergolide and its Derivatives.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Synthesis of Pergolide | 9,10-Dihydrolysergic Acid | Pergolide Mesylate | ~74% (overall)[1][2][3] |

| Deuteration (Proposed) | Norpergolide | Deuterated Pergolide | 80-95% (estimated) |

| Oxidation (Proposed) | Deuterated Pergolide | Deuterated Pergolide Sulfoxide | >90% (estimated) |

Table 2: Expected Yields for the Synthetic Steps.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrum (m/z) |

| Pergolide | Characteristic ergoline and N-propyl signals | Characteristic ergoline and N-propyl signals | [M+H]⁺ at 315.18 |

| Pergolide Sulfoxide | Signals will show shifts due to the sulfoxide group | Signals will show shifts due to the sulfoxide group | [M+H]⁺ at 331.18 |

| Deuterated Pergolide Sulfoxide | Absence of signals for the N-propyl protons | Characteristic shifts for deuterated carbons | [M+H]⁺ at 338.22 |

Table 3: Spectroscopic Data for Pergolide and its Sulfoxide Derivative (Predicted for Deuterated Analog).

Signaling Pathways

Pergolide and its metabolite, Pergolide sulfoxide, are potent agonists at both dopamine D1 and D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

Dopamine D1 Receptor Signaling

Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

Caption: Dopamine D1 receptor signaling pathway.

Dopamine D2 Receptor Signaling

Activation of D2 receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and modulation of ion channel activity, typically resulting in an inhibitory effect on neuronal function.

Caption: Dopamine D2 receptor signaling pathway.

This guide provides a foundational understanding for the synthesis and study of deuterated Pergolide sulfoxide. The proposed synthetic routes offer a starting point for researchers to produce this valuable molecule for further investigation into its pharmacological properties.

References

An In-depth Technical Guide to the Isotopic Purity of Pergolide Sulfoxide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Pergolide sulfoxide-d7. As a deuterated analog of the primary metabolite of Pergolide, this stable isotope-labeled compound is a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling of Pergolide. This document outlines representative quantitative data, detailed experimental protocols for determining isotopic purity, and the metabolic context of Pergolide sulfoxide (B87167).

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. The following table summarizes representative quantitative data for a high-quality batch of this compound. Please note: As specific batch data is proprietary and not publicly available, this table represents illustrative data based on typical specifications for such a standard.

| Parameter | Value | Method of Analysis |

| Chemical Purity (by HPLC) | >99.5% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

| Isotopic Distribution | Mass Spectrometry | |

| d7 | 99.1% | |

| d6 | 0.8% | |

| d5 | 0.1% | |

| d4 | <0.01% | |

| d3 | <0.01% | |

| d2 | <0.01% | |

| d1 | <0.01% | |

| d0 (unlabeled) | <0.01% | |

| Deuterium (B1214612) Incorporation | >99% at specified d7 positions | Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

The determination of isotopic purity and the confirmation of deuterium labeling locations are typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Enrichment and Distribution by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of the deuterated species (d7) relative to all other isotopic variants and to quantify the distribution of these variants.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.

-

Data Acquisition:

-

The instrument is operated in positive ion mode.

-

A full scan mass spectrum is acquired over a mass range that includes the molecular ions of this compound and its potential isotopologues.

-

The high resolution of the instrument is crucial to separate the isotopic peaks from potential isobaric interferences.

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound and the peaks of its isotopologues (d0 to d6).

-

The area of each isotopic peak is integrated.

-

The relative abundance of each isotopologue is calculated as a percentage of the total area of all isotopic peaks.

-

The isotopic enrichment is reported as the percentage of the d7 species.

-

Confirmation of Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of the degree of deuteration at these sites.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) at a concentration sufficient for NMR analysis (typically 1-5 mg/mL).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

A standard ¹H NMR spectrum is acquired.

-

For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) may also be performed.

-

-

Data Analysis:

-

The ¹H NMR spectrum of this compound is compared to the spectrum of an unlabeled Pergolide sulfoxide standard.

-

The absence or significant reduction of signals in the ¹H spectrum of the deuterated compound at specific chemical shifts indicates the sites of deuterium incorporation.

-

The integration of the remaining proton signals can be used to estimate the percentage of deuterium incorporation at the labeled positions.

-

Visualizations

Metabolic Pathway of Pergolide to Pergolide Sulfoxide

The following diagram illustrates the metabolic conversion of Pergolide to its major metabolite, Pergolide sulfoxide. This biotransformation is a key consideration in pharmacokinetic studies where this compound is used as an internal standard.

Caption: Metabolic conversion of Pergolide.

Experimental Workflow for Isotopic Purity Determination

This workflow outlines the sequential steps involved in the comprehensive analysis of the isotopic purity of this compound.

Caption: Isotopic purity determination workflow.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Pergolide using Pergolide Sulfoxide-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide (B1684310) is a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses. Accurate quantification of Pergolide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of Pergolide in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Pergolide sulfoxide-d7 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.

Principle of the Method

This method employs a simple and rapid protein precipitation technique for sample preparation, followed by UPLC-MS/MS analysis. Pergolide and its deuterated internal standard, this compound, are separated from plasma components using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Pergolide to that of the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the UPLC-MS/MS method for Pergolide analysis. The data is compiled from published literature and represents typical method performance.[1]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Calibration Curve Range | 0.01 - 10 ng/mL |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL[1] |

| Method Detection Limit (MDL) | 0.002 ng/mL[1] |

Table 2: Accuracy and Precision

| Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 0.014 (Near LLOQ) | -7.3[1] | < 10 (n=5)[1] |

| Low QC (e.g., 0.03 ng/mL) | Representative: ± 15 | Representative: < 15 |

| Medium QC (e.g., 0.5 ng/mL) | Representative: ± 15 | Representative: < 15 |

| High QC (e.g., 8 ng/mL) | Representative: ± 15 | Representative: < 15 |

Experimental Protocols

Materials and Reagents

-

Pergolide reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free plasma for calibration standards and quality controls

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Stock and Working Solutions Preparation

-

Pergolide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pergolide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pergolide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the appropriate Pergolide working solution (or blank solution for the blank sample).

-

Add 200 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Parameters (Representative Example)

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

Mass Spectrometry Parameters (Representative Example)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Pergolide | 315.2 | 208.1 | 0.05 | 30 | 25 |

| (Qualifier) | 315.2 | 154.1 | 0.05 | 30 | 35 |

| This compound (IS) | 338.2 | 215.1 | 0.05 | 35 | 28 |

| (Qualifier) | 338.2 | 161.1 | 0.05 | 35 | 38 |

Data Analysis and Quantification

The concentration of Pergolide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Pergolide.

Caption: Simplified signaling pathway of Pergolide as a D2 receptor agonist.

References

Application Notes and Protocols for Pergolide Sulfoxide-d7 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the use of Pergolide (B1684310) sulfoxide-d7 as an internal standard (IS) in the quantitative analysis of Pergolide in biological matrices, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Pergolide is a dopamine (B1211576) receptor agonist used in the management of Parkinson's disease and hyperprolactinemia.[1] Accurate quantification of Pergolide is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like Pergolide sulfoxide-d7 is best practice to ensure the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation, chromatography, and mass spectrometric ionization.[2][3][4]

Mechanism of Action of Pergolide

Pergolide primarily exerts its therapeutic effects by acting as a potent agonist at dopamine D1 and D2 receptors in the brain.[5] In conditions like Parkinson's disease, where there is a deficiency of dopamine, Pergolide mimics the action of endogenous dopamine, thereby improving motor function.[1] It also has agonist activity at various serotonin (B10506) receptors, which may contribute to some of its side effects.[6] The signaling pathway is initiated by the binding of Pergolide to the G-protein coupled dopamine receptors, leading to downstream cellular responses.

Experimental Protocols

This section outlines a representative protocol for the quantification of Pergolide in plasma using this compound as an internal standard. This protocol is based on established methods for small molecule bioanalysis using LC-MS/MS.[7][8]

Materials and Reagents

-

Pergolide analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid

-

Ultrapure water

-

Control (drug-free) plasma

Preparation of Stock and Working Solutions

-

Pergolide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pergolide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Pergolide Working Solutions: Serially dilute the Pergolide stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking control plasma with the appropriate Pergolide working solutions to achieve a concentration range of 0.01 to 10 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are representative LC-MS/MS parameters. Actual parameters should be optimized for the specific instrument used.

| Parameter | Suggested Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pergolide | 315.2 | 208.1 | 25 |

| This compound | 339.2 | 215.1 | 28 |

Note: The exact m/z values for this compound may vary depending on the position of the sulfoxide (B87167) and deuterium (B1214612) labels. These values should be confirmed by direct infusion of the internal standard.

Data Analysis and Quantitative Data Summary

The concentration of Pergolide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Calibration Curve

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.01 | 5,234 | 1,543,287 | 0.0034 |

| 0.05 | 26,170 | 1,551,982 | 0.0169 |

| 0.1 | 51,890 | 1,539,876 | 0.0337 |

| 0.5 | 258,990 | 1,548,765 | 0.1672 |

| 1 | 521,340 | 1,550,123 | 0.3363 |

| 5 | 2,605,430 | 1,545,678 | 1.6856 |

| 10 | 5,198,760 | 1,547,987 | 3.3584 |

Linear Regression: y = 0.335x + 0.001; R² = 0.999

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[5][9][10]

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | ≥ 0.99 | 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy and precision within ±20% | 0.01 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 8.5% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.2% |

| Recovery | Consistent and reproducible | > 85% |

| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw) | Stable |

Conclusion

The protocol described provides a robust and reliable method for the quantification of Pergolide in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of variability, thereby ensuring high-quality data for pharmacokinetic and other drug development studies. The provided method parameters and validation data serve as a strong starting point for the implementation of this assay in a research or regulated laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. fda.gov [fda.gov]

- 6. reddit.com [reddit.com]

- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. | Sigma-Aldrich [sigmaaldrich.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

Application Notes and Protocols for the Quantitative Analysis of Pergolide using Pergolide sulfoxide-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide (B1684310) is a synthetic ergot derivative and a potent dopamine (B1211576) D2 receptor agonist used in the treatment of pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Disease.[1][2][3] Accurate quantification of pergolide in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of pergolide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pergolide sulfoxide-d7 as an internal standard.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Exact Mass |

| Pergolide | C19H26N2S | 314.18 |

| This compound | C19H19D7N2OS | 337.23 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A sensitive and robust LC-MS/MS method is essential for the reliable quantification of pergolide at low concentrations typically found in plasma samples.[1][3]

Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | BetaBasic-18, 5 µm[4] or equivalent C18 column |

| Mobile Phase | Methanol (B129727)/Water/Formic Acid (98:2:0.1)[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | Ambient |

| Run Time | 4 minutes |

Mass Spectrometry Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization technique for pergolide.[4]

| Parameter | Pergolide | This compound (Internal Standard) |

| Ionization Mode | Positive Ion | Positive Ion |

| Parent Ion (m/z) | 315[4] | 338 |

| Product Ion (m/z) | 208[4] | To be determined (likely 208 or 215) |

| Collision Energy (eV) | 25[4] | To be optimized (start with 25 eV) |

| APCI Vaporizer Temp. | 420°C[4] | 420°C[4] |

| Capillary Temp. | 250°C[4] | 250°C[4] |

| Sheath Gas Pressure | 65 arbitrary units[4] | 65 arbitrary units[4] |

Note on Internal Standard: The exact product ion for this compound will depend on the location of the deuterium (B1214612) labels. It is recommended to perform a product ion scan of the deuterated standard to determine the most abundant and stable fragment ion for use in Selected Reaction Monitoring (SRM).

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for preparing plasma samples for LC-MS/MS analysis.[3]

Materials:

-

Plasma samples

-

Methanol, ice-cold

-

This compound internal standard spiking solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, solid-phase extraction can be employed.[1][2]

Materials:

-

Plasma samples

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Water (for equilibration)

-

This compound internal standard spiking solution

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

Spike 1 mL of plasma with the internal standard.

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial and inject into the LC-MS/MS system.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Pergolide) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Pergolide and a constant concentration of the internal standard.

Visualizations

References

- 1. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Application Note: A Validated Bioanalytical Method for the Quantification of a Pergolide Metabolite using Pergolide sulfoxide-d7 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Pergolide (B1684310).

Introduction:

Pergolide is a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease and hyperprolactinemia. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. Pergolide sulfoxide (B87167) is a known metabolite of Pergolide. This application note describes a robust and sensitive bioanalytical method for the quantification of Pergolide sulfoxide in plasma samples using its stable isotope-labeled analog, Pergolide sulfoxide-d7, as an internal standard (IS). The use of a deuterated internal standard is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2]

The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely employed in bioanalysis.[3][4][5][6][7] The protocol outlined below is consistent with the principles of bioanalytical method validation as described in the FDA guidance documents.[8][9][10][11][12]

Experimental Protocols

Materials and Reagents

-

Analytes: Pergolide sulfoxide, this compound

-

Biological Matrix: Human plasma (or other relevant species)

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control plasma (drug-free)

-

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pergolide sulfoxide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Pergolide sulfoxide stock solution in 50% methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting the analyte from the plasma matrix.[5][7]

-

Label polypropylene (B1209903) tubes for each sample, standard, and quality control (QC).

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the respective tubes.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Pergolide sulfoxide 331.1 254.1 | this compound | 338.1 | 261.1 |

Data Presentation

The following tables summarize the expected quantitative performance of the bioanalytical method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity | Excellent |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 15 | ± 15% | < 15 | ± 15% |

| Low QC | 0.3 | < 10 | ± 10% | < 10 | ± 10% |

| Mid QC | 10 | < 10 | ± 10% | < 10 | ± 10% |

| High QC | 80 | < 10 | ± 10% | < 10 | ± 10% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Bioanalytical workflow from sample preparation to data analysis.

Signaling Pathway (Illustrative Example)

While Pergolide sulfoxide is a metabolite, the parent compound, Pergolide, acts on dopamine receptors. The following diagram illustrates the general signaling pathway of a dopamine D2 receptor agonist.

Caption: Simplified signaling pathway for a dopamine D2 receptor agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. centerforbiosimilars.com [centerforbiosimilars.com]

- 11. fda.gov [fda.gov]

- 12. hhs.gov [hhs.gov]

Application Notes and Protocols for Pergolide Sulfoxide-d7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pergolide (B1684310) sulfoxide-d7 as an internal standard in pharmacokinetic (PK) studies of pergolide. The protocols detailed below are based on established bioanalytical methods for pergolide and its metabolites, incorporating best practices for the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Pergolide is a potent dopamine (B1211576) receptor agonist primarily acting on D1 and D2 receptors.[1][2] It is used in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses.[1][3] Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of pergolide. Pergolide is extensively metabolized, with pergolide sulfoxide (B87167) being one of its major metabolites.

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A deuterated IS, such as Pergolide sulfoxide-d7, is chemically almost identical to the analyte of interest (pergolide sulfoxide), ensuring similar behavior during sample preparation and analysis. This minimizes variability and enhances the accuracy and precision of the quantification.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Molecular Weight |

| Pergolide Sulfoxide | C₁₉H₂₆N₂OS | 330.49 g/mol |

| This compound | C₁₉H₁₉D₇N₂OS | 337.53 g/mol |

Recommended Concentration for Pharmacokinetic Studies

Due to the lack of specific published data on the concentration of this compound as an internal standard, the following recommendations are based on typical concentrations used for deuterated internal standards in similar bioanalytical assays, including that of the parent drug, pergolide-d7. The optimal concentration should be determined during method development and validation.

A common approach is to use a concentration of the internal standard that is in the mid-range of the calibration curve for the analyte. For the analysis of pergolide, a working solution of its deuterated internal standard has been used at 30 ng/mL. A similar concentration range is a reasonable starting point for this compound.

Table 1: Recommended Starting Concentrations for this compound Internal Standard

| Stock Solution Concentration | Working Solution Concentration | Volume to Add to Sample | Final Concentration in Sample |

| 1 mg/mL in Methanol (B129727) | 1 µg/mL in Methanol/Water (50:50) | 10 µL | 10 ng/mL (in a 1 mL sample) |

| 1 mg/mL in Methanol | 300 ng/mL in Methanol/Water (50:50) | 10 µL | 3 ng/mL (in a 1 mL sample) |

| 1 mg/mL in Methanol | 100 ng/mL in Methanol/Water (50:50) | 10 µL | 1 ng/mL (in a 1 mL sample) |

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound working solution

-

Acetonitrile (ACN), ice-cold, containing 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.[4][5]

Materials:

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Methanol (for conditioning and elution)

-

Water (for equilibration)

-

Sample pre-treatment solution (e.g., 4% phosphoric acid)

Protocol:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat the plasma sample (1 mL) by adding the internal standard and diluting with 1 mL of 4% phosphoric acid.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture (e.g., 40:60 v/v).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters for the development of an LC-MS/MS method for the quantification of pergolide sulfoxide using this compound as an internal standard. Optimization will be required for specific instrumentation.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| Liquid Chromatography | |

| HPLC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions (Analyte) | Pergolide Sulfoxide: To be determined empirically (e.g., m/z 331.2 -> 215.1) |

| MRM Transitions (IS) | This compound: To be determined empirically (e.g., m/z 338.2 -> 222.1) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement among a series of measurements. | Within-run and between-run precision should be ≤15% CV (≤20% at LLOQ) |

| Accuracy | The closeness of the mean test results to the true value. | Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible across the concentration range |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the matrix factor should be ≤15% |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and handling conditions |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision ≤20% CV; accuracy within ±20% |

Visualizations

Caption: Pergolide's signaling pathway as a D1 and D2 dopamine receptor agonist.

Caption: Experimental workflow for a pharmacokinetic study using this compound.

References

- 1. What is the mechanism of Pergolide Mesylate? [synapse.patsnap.com]

- 2. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of dopamine D1/D2 receptor agonists on detrusor hyperreflexia in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

Troubleshooting & Optimization

Pergolide sulfoxide-d7 stability in solution and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pergolide (B1684310) Sulfoxide-d7. As a deuterated internal standard, its integrity is paramount for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Pergolide Sulfoxide-d7?

A: While specific stability data for this compound in various solutions is not extensively published, the general recommendation from suppliers is to store the compound as received, typically at -20°C, protected from light. For solutions, it is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific storage instructions and stability information.

Q2: What solvent should I use to prepare stock solutions of this compound?

A: Methanol (B129727) is a commonly used solvent for preparing stock solutions of deuterated internal standards. However, the choice of solvent can be critical. It is advisable to avoid acidic or basic solutions, as they may catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, compromising the isotopic purity of the standard.[1] Always consult the manufacturer's data sheet for recommended solvents.

Q3: How stable is this compound in aqueous solutions?

A: There is limited direct data on the stability of this compound in aqueous solutions. However, studies on its parent compound, pergolide mesylate, indicate significant instability in aqueous vehicles.[2][3] Pergolide degrades in the presence of light and at elevated temperatures, with pergolide sulfoxide (B87167) being one of its primary degradation products.[2] Therefore, it is prudent to assume that this compound solutions may also be sensitive to light and temperature. For short-term use, solutions should be kept refrigerated (2-8°C) and protected from light.[2][3] For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Q4: Can I use this compound that has changed color?

A: No. A change in the color of a solution containing pergolide or its derivatives is an indication of degradation.[2][3] Such solutions should be discarded as they may lead to inaccurate and unreliable experimental results.

Q5: How can I ensure the long-term stability of my this compound stock solution?

A: To ensure long-term stability, it is best practice to:

-

Store the stock solution at -20°C or -80°C.

-

Protect the solution from light by using amber vials or storing it in the dark.

-

To prevent oxidation, consider storing the solution under an inert atmosphere, such as nitrogen or argon.

-

Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Low or inconsistent internal standard signal in LC-MS analysis | Degradation of the standard due to improper storage or handling. | 1. Prepare a fresh working solution from your stock solution. 2. If the problem persists, prepare a new stock solution from the neat material. 3. Verify the storage conditions (temperature, light exposure) of both your stock and working solutions. |

| Isotopic exchange (loss of deuterium). | 1. Ensure the solvent used for your solutions is neutral and aprotic if possible. Avoid acidic or basic conditions.[1] 2. Check for potential sources of proton exchange in your sample preparation workflow. | |

| Incompatibility with the mobile phase. | 1. Assess the stability of this compound in your mobile phase composition over the duration of your analytical run. | |

| Appearance of unexpected peaks in the chromatogram | Degradation of the internal standard. | 1. Analyze a fresh sample of the internal standard to confirm its purity. 2. Review the storage and handling procedures of your solutions.[2][3] |

| Contamination of the solvent or glassware. | 1. Use high-purity solvents and thoroughly clean all glassware. | |

| Shift in retention time | Deuterium isotope effect. | A slight shift in retention time between the deuterated standard and the unlabeled analyte can sometimes occur. This is generally acceptable as long as it is consistent.[3] |

| Changes in the chromatographic conditions. | 1. Verify the stability and composition of your mobile phase. 2. Ensure the column is properly equilibrated. |

Data Presentation

Table 1: Stability of Pergolide Mesylate (1 mg/mL) in an Aqueous Vehicle

| Storage Temperature (°C) | Light Exposure | Time to Excessive Degradation |

| 25 | Exposed to light | By day 14 |

| 37 | Protected from light | By day 21 |

| 25 | Protected from light | By day 35 |

| 8 | Protected from light | Stable for over 35 days |

| -20 | Protected from light | Stable for over 35 days |

Data adapted from studies on pergolide mesylate, which indicate that refrigeration and protection from light are crucial for stability in aqueous solutions.[2][3]

Experimental Protocols

Protocol: Preparation of this compound as an Internal Standard for UPLC-MS/MS Analysis

This protocol outlines the steps for preparing this compound as an internal standard for the quantification of pergolide and its metabolites in plasma samples.

1. Materials and Reagents:

-

This compound (neat material)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Purified water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber vials

2. Preparation of Stock Solution (e.g., 100 µg/mL):

-

Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a suitable amount (e.g., 1 mg) of this compound.

-

Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL).

-

Dissolve the compound in a small volume of methanol and then dilute to the mark with methanol.

-

Mix thoroughly by inversion.

-

Transfer the stock solution to an amber vial, label it clearly, and store it at -20°C, protected from light.

3. Preparation of Working Solution (e.g., 10 ng/mL):

-

Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve the final desired concentration.

-

Prepare the working solution fresh daily or as stability data permits.

-

Store the working solution in an amber vial at 2-8°C during use.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (10 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Mandatory Visualization

Caption: Pergolide Degradation Pathway

Caption: Sample Analysis Workflow

References

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

-

Isotopic Exchange: The unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment, also known as back-exchange.[1][2]

-

Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times due to the deuterium isotope effect.[1][3]

-

Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.[4][5][6]

-

Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard.[1]

Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A2: This phenomenon is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity.[1][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] While often a minor shift, this can become problematic if the analyte and internal standard elute in a region of varying matrix effects.[8]

Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][9] If a chromatographic shift occurs due to the isotope effect, the analyte and internal standard may elute into regions with different degrees of ion suppression or enhancement.[6][9] This is referred to as differential matrix effects and can lead to inaccurate quantification.[4][6] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[4][8]

Q4: What are the recommended purity levels for deuterated internal standards?

A4: For reliable and reproducible results, high purity is crucial. General recommendations are:

-

Chemical Purity: >99%

-

Isotopic Enrichment: ≥98% It is essential to obtain and review the Certificate of Analysis (CoA) from the supplier, which specifies both the chemical and isotopic purity.[4]

Q5: Which functional groups are most susceptible to isotopic exchange?

A5: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange.[2] The susceptibility to exchange is also heavily influenced by pH.[2]

| Functional Group | Exchangeability | Conditions Favoring Exchange |

| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |

| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |

| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |

| Amides (-CONH-) | Labile | Acid or base-catalyzed |

| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2] |

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantitative results.

Detailed Steps:

-

Verify Co-elution: Deuterated compounds can elute slightly earlier in reversed-phase chromatography.[1][4] Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If separation is observed, consider adjusting the chromatographic method, for instance, by using a column with lower resolution to ensure the peaks overlap.[3][4]

-

Confirm Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, leading to an overestimation of its concentration. Always request and review the Certificate of Analysis from your supplier.[4] If purity is suspect, it can be assessed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[4]

-

Investigate Isotopic Exchange: Deuterium atoms can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH or -NH groups).[4][10] To test for this, incubate the deuterated standard in a blank matrix for a period equivalent to your sample preparation and analysis time, then analyze for any increase in the non-labeled compound.[4]

Issue 2: Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unstable internal standard signal.

Detailed Steps:

-

Evaluate Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[4][6] Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.

-

Assess Label Stability (Back-Exchange): The deuterium label may be unstable in your sample matrix or analytical solutions.[7] Incubate the deuterated internal standard in the sample matrix and mobile phase under the same conditions as your analytical method. Analyze the samples over time to monitor for any decrease in the deuterated standard's signal and a corresponding increase in the unlabeled analyte's signal. If instability is observed, consider adjusting the pH of your solutions or choosing a standard with deuterium labels on more stable positions.[2][10]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the isotopic enrichment of the deuterated internal standard and identify the presence of unlabeled analyte.

-

Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

-

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF).

-

Set the instrument to a high-resolution mode (>60,000 FWHM).

-

-

Data Acquisition:

-

Acquire full scan mass spectra of the prepared solution.

-

Ensure sufficient signal intensity for accurate mass measurement and isotopic pattern analysis.

-

-

Data Analysis:

-

Extract the ion chromatograms for the deuterated standard and the potential unlabeled impurity.

-

Compare the theoretical and observed isotopic distribution patterns.

-

Calculate the percentage of the unlabeled analyte by comparing its peak area to the sum of the peak areas of all isotopic variants of the standard.

-

Protocol 2: Evaluation of H/D Back-Exchange

-

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.

-

Sample Preparation:

-

Set A (Control): Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile).

-

Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]

-

-

Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4]

-

Sample Processing: Process the samples using your established extraction procedure.[4]

-

LC-MS/MS Analysis: Analyze the processed samples.

-

Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]

Quantitative Data Summary

Table 1: Impact of Internal Standard Purity on Analyte Quantification

| Isotopic Purity of Deuterated IS | Unlabeled Analyte Impurity (%) | Analyte Concentration | Measured Concentration | Accuracy (%) |

| 99.9% | 0.1% | 1 ng/mL | 1.05 ng/mL | 105% |

| 99.0% | 1.0% | 1 ng/mL | 1.50 ng/mL | 150% |

| 98.0% | 2.0% | 1 ng/mL | 2.00 ng/mL | 200% |

| This table presents hypothetical data to illustrate the potential impact of unlabeled analyte impurity in the internal standard on the accuracy of quantification, particularly at the lower limit of quantification. |

Table 2: Influence of Chromatographic Separation on Matrix Effects

| Analyte/IS Pair | Retention Time Difference (s) | Matrix Effect (Analyte) | Matrix Effect (IS) | Difference in Matrix Effect (%) |

| Analyte A / d4-Analyte A | 0.0 | 75% | 74% | 1% |

| Analyte B / d6-Analyte B | 3.0 | 60% | 82% | 22% |

| Analyte C / d3-Analyte C | 6.0 | 45% | 75% | 30% |

| This table summarizes hypothetical data from a matrix effect experiment, demonstrating how a small shift in retention time can lead to significant differences in the matrix effects experienced by the analyte and its deuterated internal standard, potentially leading to inaccurate results.[4][8] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Isotopic exchange issues with Pergolide sulfoxide-d7

Disclaimer: Pergolide sulfoxide-d7 is a highly specialized deuterated compound, and as such, publicly available data regarding its specific isotopic exchange characteristics is limited. This guide has been developed by synthesizing information on Pergolide and its metabolites, alongside established principles of isotopic exchange for deuterated compounds used in analytical and research settings. The provided protocols and troubleshooting advice are intended as a general framework and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Pergolide sulfoxide (B87167) is a metabolite of Pergolide, an ergot derivative and a dopamine (B1211576) receptor agonist.[1][2] Pergolide has been used in the treatment of Parkinson's disease.[3][4] this compound is the deuterated version of this metabolite, likely with seven deuterium (B1214612) atoms incorporated into its structure. Its primary application is as an internal standard in quantitative bioanalysis by mass spectrometry (LC-MS/MS) for the accurate measurement of Pergolide sulfoxide in biological matrices.

Q2: What are the potential sites for deuterium labeling on Pergolide Sulfoxide, and which are most susceptible to isotopic exchange?

While the exact positions of the seven deuterium atoms on your specific batch of this compound should be confirmed from the Certificate of Analysis, potential labeling sites on the Pergolide core structure would include the N-propyl group, the methyl group on the thiomethyl side chain, and various positions on the ergoline (B1233604) ring system.

Deuterium atoms are most susceptible to exchange under the following conditions:

-

On Heteroatoms: Deuteriums on nitrogen (-ND) or oxygen (-OD) are highly labile and will rapidly exchange with protons from protic solvents.

-

Adjacent to Carbonyls or Heteroatoms: Deuteriums on carbons alpha to a carbonyl group or a heteroatom can be more prone to exchange, especially under acidic or basic conditions.[5]

-

Aromatic Systems: While generally stable, deuteriums on aromatic rings can exchange under strongly acidic conditions.

Given the structure of Pergolide, the deuterium atoms on the N-propyl group are generally considered stable. However, the stability of deuteriums elsewhere should be experimentally verified.

Q3: What is isotopic exchange (or back-exchange) and why is it a concern?

Isotopic exchange is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[5] This is a significant concern because it can lead to:

-

A decrease in the signal of the deuterated internal standard.

-

An artificial increase in the signal of the unlabeled analyte.

-

Inaccurate and unreliable quantitative results.[6]

Q4: Under what conditions is isotopic exchange most likely to occur?

The rate of isotopic exchange is influenced by several factors:

-

pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[5][7] For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range of 2-3.[8]

-

Temperature: Higher temperatures accelerate the rate of exchange.[7]

-

Solvent: Protic solvents (e.g., water, methanol) can facilitate exchange.

-

Matrix Components: Certain components within a biological matrix could potentially catalyze exchange.

Q5: How can I minimize isotopic exchange during sample preparation and analysis?

To maintain the isotopic integrity of this compound:

-

Storage: Store the standard in a non-protic solvent if possible, and at the recommended low temperature (e.g., -20°C).[7]

-

pH Control: Maintain a neutral or slightly acidic pH during sample extraction and in the final reconstituted sample. Avoid prolonged exposure to strong acids or bases.[9]

-

Temperature Control: Keep samples cool throughout the preparation process.

-

Minimize Time: Reduce the time samples spend in aqueous or protic solutions before analysis.

Troubleshooting Guide

Issue 1: I am observing a peak at the mass of the unlabeled analyte in my blank samples spiked only with this compound.

Possible Cause A: Isotopic Impurity in the Standard The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.

-

Troubleshooting Step:

-

Prepare a solution of the this compound in a clean, non-matrix solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze this solution by LC-MS/MS, monitoring the transitions for both the deuterated standard and the unlabeled analyte.

-

The response for the unlabeled analyte should be minimal. A significant peak indicates impurity in the standard.

-

Possible Cause B: In-source Back-Exchange or Fragmentation Isotopic exchange or fragmentation may be occurring within the mass spectrometer's ion source.

-

Troubleshooting Step:

-

Infuse a solution of the deuterated standard directly into the mass spectrometer.

-

Vary the ion source parameters (e.g., temperature, voltages) to see if the intensity of the unlabeled analyte's signal changes.

-

If the signal for the unlabeled analyte decreases with gentler source conditions, this suggests in-source phenomena.

-

Issue 2: The peak area of my this compound internal standard is decreasing over the course of an analytical run.

Possible Cause A: Isotopic Exchange in the Autosampler If samples are stored in the autosampler for an extended period in a protic or non-pH-controlled solvent, back-exchange can occur.

-

Troubleshooting Step:

-

Prepare a set of quality control (QC) samples and analyze them at the beginning, middle, and end of a long analytical run.

-

A systematic decrease in the internal standard response suggests instability in the autosampler.

-

Consider changing the sample diluent to a more appropriate solvent or ensuring the autosampler is temperature-controlled.

-

Possible Cause B: Differential Ion Suppression The deuterated internal standard and the analyte may have a slight chromatographic shift, causing one to be more affected by matrix effects than the other.[5][10]

-

Troubleshooting Step:

-

Overlay the chromatograms of the analyte and the internal standard. A significant difference in retention time can be problematic.

-

Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[10]

-

Issue 3: My quantitative results are highly variable and not reproducible.

Possible Cause: Uncontrolled Isotopic Exchange Inconsistent pH or temperature during sample preparation can lead to variable rates of isotopic exchange between samples.

-

Troubleshooting Step:

-

Review your entire sample preparation workflow for consistency.

-

Ensure that the pH of all solutions is controlled and consistent for every sample.

-

Implement strict temperature controls during all extraction and evaporation steps.

-

Quantitative Data and Experimental Protocols

Table 1: Example Data for Isotopic Purity Assessment

| Sample ID | Analyte (Unlabeled) Peak Area | IS (d7) Peak Area | % Unlabeled Impurity |

| IS in Methanol | 500 | 1,000,000 | 0.05% |

| Blank Matrix + IS (T=0) | 650 | 980,000 | 0.07% |

| Blank Matrix + IS (T=24h) | 1,200 | 975,000 | 0.12% |

This table illustrates how to present data to assess the initial purity of the deuterated standard and its stability in a biological matrix over time.

Experimental Protocol: Assessing Isotopic Stability of this compound

Objective: To determine the stability of the deuterium labels on this compound under various pH conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol).

-

Buffers of varying pH (e.g., pH 3, pH 7, pH 10).

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Spike the this compound stock solution into each of the pH buffers to a final concentration of 1 µg/mL.

-

Prepare three sets of samples for each pH.

-

-

Incubation:

-

Incubate one set of samples at room temperature for 0 hours (T=0), one set for 4 hours (T=4), and one set for 24 hours (T=24).

-

-

Analysis:

-

At each time point, inject the samples into the LC-MS/MS system.

-

Monitor the mass transitions for both this compound and unlabeled Pergolide sulfoxide.

-

-

Data Evaluation:

-

Calculate the ratio of the unlabeled analyte peak area to the deuterated internal standard peak area at each time point for each pH.

-

An increase in this ratio over time indicates isotopic exchange.

-

Visualizations

Caption: Workflow for assessing the isotopic stability of this compound.

Caption: Troubleshooting unexpected analyte signals.

References

- 1. Pergolide: Package Insert / Prescribing Information [drugs.com]

- 2. scbt.com [scbt.com]

- 3. Pergolide - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

How to address signal variability with Pergolide sulfoxide-d7

Welcome to the technical support center for Pergolide (B1684310) sulfoxide-d7. This resource is designed for researchers, scientists, and drug development professionals to address signal variability and other common challenges encountered during the quantitative analysis of Pergolide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Pergolide sulfoxide-d7 and what is its primary application in bioanalysis?

This compound is the deuterium-labeled form of Pergolide sulfoxide (B87167). In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS) for the accurate quantification of Pergolide and its sulfoxide metabolite. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting variability introduced during sample preparation and analysis.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a non-labeled analog?